Product packaging for 4-Androstenediol(Cat. No.:CAS No. 1156-92-9)

4-Androstenediol

Cat. No.: B211404
CAS No.: 1156-92-9
M. Wt: 290.4 g/mol
InChI Key: BTTWKVFKBPAFDK-UALLODJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Androstenediol (CAS 1156-92-9), also known as androst-4-ene-3β,17β-diol, is a significant endogenous steroid and a direct metabolite in steroidogenic pathways . With a molecular formula of C19H30O2 and a molecular weight of 290.4 g·mol⁻¹, it is supplied as a solid powder that should be stored desiccated at -20°C . This compound is a crucial biosynthetic intermediate and a highly efficient precursor to testosterone . Its core research value lies in its conversion pathway; in vitro studies have demonstrated that the conversion of this compound to testosterone in human blood occurs with significantly higher efficiency (15.76%) compared to androstenedione (5.61%) via the 3β-hydroxysteroid dehydrogenase enzyme . This makes it a valuable tool for studying androgen synthesis, metabolism, and regulation in experimental models. Beyond its role as a precursor, this compound exhibits its own distinct pharmacological profile. It acts as a weak partial agonist of the androgen receptor, and in the presence of full agonists like testosterone, it can display antiandrogenic properties . It also possesses very weak estrogenic activity, with approximately 0.5% and 0.6% of the affinity of estradiol at the ERα and ERβ, respectively . Researchers utilize this compound in various fields, including endocrinology, investigations into the andropause, and studies on hormonal regulation . A clinical study noted that a 100mg oral dose in humans led to a 47.7% increase in total testosterone and a 42.5% increase in free testosterone at 90 minutes post-ingestion . It is critical to note that this product is provided "For Research Use Only." It is strictly intended for laboratory research and must not be used for diagnostic, therapeutic, or human consumption purposes. Researchers should be aware that studies have indicated potential health risks associated with oral prohormone supplementation, including adverse alterations in lipid profiles (such as declines in high-density lipoproteins) and estrogen-related hormone ratios .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O2 B211404 4-Androstenediol CAS No. 1156-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1156-92-9

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14?,15-,16-,17?,18-,19-/m0/s1

InChI Key

BTTWKVFKBPAFDK-UALLODJUSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O

Isomeric SMILES

C[C@]12CC[C@H]3C([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O

Appearance

Powder

Other CAS No.

1156-92-9

physical_description

Solid

Synonyms

(3beta,17alpha)-4-androstene-3,17-diol
(3beta,17beta)-4-androstene-3,17-diol
4-androstene-3 alpha,17 beta-diol
4-androstene-3,17-diol
4-androstene-3,17-diol, T(-3)-4-(14)C-labeled
androst-4-ene-3,17-diol

Origin of Product

United States

Biosynthetic Pathways of 4 Androstenediol

Classical Δ5 Pathway Precursors

The Δ5 pathway is a fundamental route in steroidogenesis, so named for the double bond located at the fifth carbon position in the steroid's B-ring. nih.gov This pathway provides the foundational molecules for a host of steroid hormones. In humans, this pathway is the favored route for androgen biosynthesis. oup.commdpi.com

Dehydroepiandrosterone (B1670201) (DHEA), a 19-carbon steroid hormone, is a crucial endogenous precursor in the biosynthesis of 4-androstenediol. wikipedia.orgevitachem.com DHEA is produced in significant quantities by the adrenal glands, and to a lesser extent by the gonads and the brain. wikipedia.orgloinc.orgoup.com It serves as an intermediate in the biochemical cascade that produces androgens and estrogens. loinc.orgcambridge.orgnih.gov The conversion of DHEA is a critical step in the synthesis of various steroids, including androstenediol (B1197431). nih.govoup.comnih.gov Specifically, DHEA can be metabolized to androst-5-ene-3β,17β-diol (5-androstenediol), a direct precursor in the Δ5 pathway. oup.comnih.govglowm.com

The enzymatic conversion of Δ5 steroids to Δ4 steroids is a pivotal step in androgen synthesis and is catalyzed by the bifunctional enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). nih.govuniprot.orgglowm.com This enzyme is responsible for both the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ5 to the Δ4 position. glowm.com

While DHEA is first converted to 5-androstenediol via the action of 17β-hydroxysteroid dehydrogenase (17β-HSD), the subsequent conversion of this Δ5 intermediate to a Δ4 steroid like testosterone (B1683101) involves 3β-HSD. oup.comoup.com The enzyme 3β-HSD catalyzes the conversion of androstenediol to testosterone. uniprot.orgdrugbank.com This transformation is essential for producing the Δ4 structure characteristic of testosterone and 4-androstenedione from their Δ5 precursors. oup.com Therefore, 3β-HSD activity is critical for the metabolic pathway that leads from DHEA-derived precursors to Δ4 steroids.

EnzymeFunction in SteroidogenesisPrecursorProduct
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Reduces the 17-keto group or oxidizes the 17β-hydroxyl group.Dehydroepiandrosterone (DHEA)5-Androstenediol
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Oxidizes the 3β-hydroxyl group and isomerizes the Δ5 double bond to the Δ4 position.5-AndrostenediolTestosterone

Alternative Δ4 Pathway Derivation

An alternative route to this compound synthesis involves intermediates from the Δ4 pathway, which are characterized by a double bond between the fourth and fifth carbons of the steroid A-ring.

Androstenedione (B190577) (androst-4-ene-3,17-dione) serves as a direct precursor to this compound. wikipedia.orgcambridge.org This conversion is achieved through the enzymatic reduction of the ketone groups at both the C3 and C17 positions. The enzymes 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD) can facilitate this reduction. Specifically, 17β-HSD converts the C17 ketone to a 17β-hydroxyl group, while 3β-HSD can reduce the C3 ketone to a 3β-hydroxyl group. This pathway represents a direct route from a Δ4 ketone intermediate to this compound. Microbial biotransformation has also been utilized to convert phytosterols (B1254722) to androstenedione, which is then reduced to testosterone, a closely related compound, by enzymes like 17β-HSD. mdpi.com

PathwayPrecursorKey Enzyme(s)Product
Δ5 Pathway Dehydroepiandrosterone (DHEA)17β-HSD, 3β-HSDThis compound (via intermediates)
Δ4 Pathway Androstenedione17β-HSD, 3β-HSDThis compound

Cellular and Tissue-Specific Synthesis Sites

The synthesis of this compound and its precursors is not confined to a single organ but occurs in various tissues throughout the body, a concept known as intracrinology. nih.gov

The adrenal glands are a primary site for the production of steroid hormone precursors. drugbank.comwikidoc.org They secrete large amounts of DHEA and androstenedione, which can then be converted to other androgens and estrogens in peripheral tissues. wikipedia.orgglowm.comnih.govathenslab.gr The biosynthetic pathways (both Δ5 and Δ4) that lead to the formation of androstenedione and testosterone are active within the adrenal glands. glowm.com Given that the adrenal glands produce the necessary precursors DHEA and androstenedione, and possess the enzymatic machinery for their interconversion, they are a key site for the synthesis of this compound. wikipedia.orgglowm.com Research has demonstrated the conversion of this compound to testosterone within hyperplastic human female adrenal glands, indicating the presence and metabolic activity of this compound in this tissue. hmdb.ca

Gonads (Testis, Ovary)

The gonads are the primary sites for the synthesis of sex steroids, including this compound. The specific cells and enzymes involved differ between the testes and ovaries, reflecting their distinct endocrine functions.

In the testis , this compound is synthesized within the Leydig cells. mdpi.com The production is a crucial step in the canonical pathway of androgen biosynthesis. The primary precursor for this compound is dehydroepiandrosterone (DHEA). nih.gov The conversion of DHEA to this compound is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3), an enzyme expressed almost exclusively in the testes. mdpi.complos.org This reaction involves the reduction of the 17-keto group of DHEA. Subsequently, this compound can be converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). mdpi.com The entire process of androgen synthesis in the testes is stimulated and controlled by luteinizing hormone (LH) from the pituitary gland. immunotech.cz

In the ovary , androgen production occurs in the theca cells. labcorp.comnih.gov While androstenedione is the principal androgen secreted by the ovaries, this compound is also synthesized as an intermediate. wikipedia.orgmedscape.com Similar to the testes, the synthesis in the ovaries involves the conversion of DHEA to this compound. nih.gov This conversion is facilitated by 17β-hydroxysteroid dehydrogenases. drugbank.com The production of androgens in the ovaries is regulated by gonadotropins, namely LH and follicle-stimulating hormone (FSH). labcorp.com In premenopausal women, the ovaries contribute significantly to the circulating pool of androgens, which serve as essential precursors for estrogen production in the granulosa cells. labcorp.comwikipedia.org After menopause, the ovary continues to produce androgens, with androstenedione being the main steroid produced. wikipedia.org

Table 1: Key Enzymes in Gonadal this compound Biosynthesis
EnzymeFull NameLocationFunction in this compound PathwayPrecursorProduct
HSD17B317β-hydroxysteroid dehydrogenase type 3Testis (Leydig cells)Catalyzes the conversion of DHEA to this compound. mdpi.complos.orgDHEAThis compound
17β-HSDs17β-hydroxysteroid dehydrogenasesOvary (Theca cells)Convert DHEA to this compound. nih.govdrugbank.comDHEAThis compound
3β-HSD3β-hydroxysteroid dehydrogenaseTestis, OvaryConverts this compound to testosterone. mdpi.com Also converts DHEA to androstenedione. nih.govThis compound, DHEATestosterone, Androstenedione
CYP17A117α-hydroxylase/17,20-lyaseTestis, OvaryProduces the precursor DHEA from 17OH-pregnenolone. nih.gov17OH-PregnenoloneDHEA

Peripheral Tissues (e.g., Liver, Skin)

Beyond the gonads, several peripheral tissues possess the enzymatic machinery to synthesize androgens, a concept known as intracrinology. researchgate.net This local production allows for tissue-specific regulation of androgen action. The liver and skin are notable sites of peripheral androgen synthesis.

The liver is a central hub for steroid metabolism. bioscientifica.comglowm.com It can take up circulating adrenal precursors, primarily DHEA and its sulfated form, DHEA-S, and convert them into active androgens. bioscientifica.com The conversion of DHEA to this compound can occur in the liver through the action of hydroxysteroid dehydrogenases. mdpi.com However, the liver's primary role in androgen metabolism is the inactivation and conjugation of steroids for excretion. glowm.comnih.gov For instance, the liver is the main site where androgens are conjugated to glucuronic acid, a process that increases their water solubility for renal clearance. nih.gov

The skin is another significant site of peripheral androgen synthesis. nih.gov Cells within the skin, such as those in the sebaceous glands and dermal papilla, can synthesize potent androgens from circulating DHEA. tandfonline.comjddonline.com The skin expresses the necessary steroidogenic enzymes, including 3β-HSD, which converts DHEA to androstenedione, and 17β-HSDs, which can convert DHEA to this compound or androstenedione to testosterone. researchgate.netjddonline.com This local, or cutaneous, synthesis of androgens plays a role in various skin functions, including sebaceous gland activity and hair growth. nih.gov Recent research indicates that immune system components can influence steroid synthesis in skin cells; for example, certain interleukins can stimulate the production of androstenedione in sebocytes. pnas.org

Table 2: Key Enzymes in Peripheral this compound Biosynthesis
EnzymeFull NameLocationFunction in this compound PathwayPrecursorProduct
17β-HSDs (e.g., AKR1C3/HSD17B5)17β-hydroxysteroid dehydrogenasesLiver, SkinConvert DHEA to this compound and androstenedione to testosterone. mdpi.combioscientifica.comDHEA, AndrostenedioneThis compound, Testosterone
3β-HSD3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomeraseLiver, SkinConverts DHEA to androstenedione. researchgate.netbioscientifica.comDHEAAndrostenedione
SRD5A1Steroid-5-alpha-reductase 1Liver, SkinConverts testosterone to the more potent dihydrotestosterone (B1667394) (DHT). mdpi.comTestosteroneDihydrotestosterone
STSSteroid sulfataseMultiple peripheral tissuesConverts DHEA-S back to DHEA, making it available for androgen synthesis. mdpi.comDHEA-SDHEA

Metabolic Transformations and Downstream Pathways of 4 Androstenediol

Conversion to Androgenic Steroids

4-Androstenediol serves as a precursor in the synthesis of more potent androgens, primarily testosterone (B1683101). This conversion is facilitated by specific enzymatic mechanisms.

Biosynthesis of Testosterone: Enzymatic Mechanisms and Conversion Rates

The conversion of this compound to testosterone is primarily mediated by 17β-hydroxysteroid dehydrogenases (17β-HSDs) wikipedia.org. Specifically, 17β-HSD type 3 and type 5 are involved in this process, catalyzing the reduction of the 17-keto group to a 17β-hydroxyl group wikipedia.orgnih.govmedlineplus.govd-nb.infojcrpe.orgmdpi.com. While 17β-HSD type 3 is predominantly found in the testes and is crucial for testicular testosterone production, type 5 can also contribute to this conversion, particularly postnatally and during puberty wikipedia.orgd-nb.info.

Research has indicated that this compound can be converted to testosterone with a notable efficiency. One study reported an in vitro conversion rate of 15.76% from this compound to testosterone in human blood, which was significantly higher than that observed for 4-androstenedione (5.61%) wikipedia.orggoogle.com. This difference is attributed to the utilization of distinct enzymatic pathways wikipedia.org.

Table 1: Conversion of this compound to Testosterone

Precursor Steroid Product Primary Enzyme Involved Approximate Conversion Rate (in vitro) Reference(s)

Indirect Link to Dihydrotestosterone (B1667394) (DHT) Metabolism

While this compound is directly converted to testosterone, its role in the synthesis of dihydrotestosterone (DHT) is indirect. DHT, the most potent androgen, is primarily formed from testosterone through the action of 5α-reductase enzymes in peripheral tissues like the skin and prostate nih.govwikipedia.orgnih.govimmunotech.cz. Therefore, any increase in testosterone levels resulting from this compound conversion can subsequently lead to higher DHT production, provided 5α-reductase activity is present.

Conversion to Estrogenic Steroids

This compound also has a minor role in estrogen biosynthesis, primarily through its conversion to testosterone, which is then aromatized into estrogens.

Role in Aromatization Pathways via Testosterone and Androstenedione (B190577) Intermediates

The aromatization process, catalyzed by the enzyme aromatase (CYP19A1), converts androgens into estrogens glowm.comdrugbank.combio-rad.comnih.gov. Androstenedione is a direct precursor that undergoes aromatization to estrone (B1671321) glowm.comdrugbank.combio-rad.comwikipedia.orgbritannica.com. Testosterone, which can be derived from this compound wikipedia.org, is similarly aromatized to estradiol (B170435) glowm.combio-rad.combritannica.comgfmer.ch. While this compound itself is very weakly estrogenic, possessing minimal affinity for estrogen receptors, its conversion to testosterone provides a substrate for significant estrogen production wikipedia.org.

Catabolic Pathways and Inactivation of this compound

Steroid hormones, including this compound, undergo catabolism and inactivation to regulate their biological activity and facilitate excretion.

General Steroid Catabolism Mechanisms

The general mechanisms for steroid catabolism involve several enzymatic reactions. These include:

Reduction: Addition of hydrogen atoms to double bonds or ketone groups glowm.com.

Oxidation: Removal of hydrogen atoms from hydroxyl groups glowm.com.

Hydroxylation: Addition of hydroxyl groups to carbon atoms within the steroid molecule glowm.com.

Conjugation: Attachment of molecules like sulfuric acid or glucuronic acid to hydroxyl groups, forming steroid sulfates and glucuronides, respectively. This process increases water solubility and aids in excretion glowm.com.

Specific to androstenediol (B1197431) and related compounds, 17β-HSD type 2 and type 4 are known to catalyze the degradation of androstenediol into dehydroepiandrosterone (B1670201) (DHEA) nih.gov. Furthermore, general steroid inactivation primarily occurs in the liver and, to a lesser extent, the kidneys glowm.com.

Formation of Less Biologically Active Metabolites

Oxidative Pathways

One significant metabolic route for this compound involves the oxidation of its hydroxyl groups to ketone groups. Specifically, the 3β-hydroxyl group can be oxidized to a 3-keto group, converting this compound (androst-4-ene-3β,17β-diol) into androstenedione (androst-4-ene-3,17-dione). This transformation is primarily mediated by hydroxysteroid dehydrogenases, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) mdpi.comnih.govnih.govmdpi.comdrugbank.comdrugbank.comnih.gov.

The biological significance of this conversion lies in the altered activity of androstenedione compared to this compound. While androstenedione possesses weak androgenic activity, it exhibits considerably lower estrogenic activity. Studies indicate that androstenedione has a very low affinity for estrogen receptors (ERα and ERβ), significantly less than that of estradiol, and also less than that of this compound itself wikipedia.org. This reduction in estrogenic potency renders androstenedione a less biologically active metabolite in this regard.

Conjugation Pathways

Another major pathway for the inactivation and excretion of this compound involves Phase II metabolic reactions, namely glucuronidation and sulfation. These processes attach polar molecules (glucuronic acid or sulfate (B86663) groups) to the hydroxyl groups at the C3 and C17 positions of the steroid molecule glowm.com.

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver and kidneys, which are critical for detoxification and excretion mdpi.com. The resulting glucuronide conjugates are highly water-soluble, facilitating their rapid elimination from the body via urine or bile.

Sulfation: Similarly, sulfotransferases (SULTs) catalyze the attachment of sulfate groups to the hydroxyl moieties, forming sulfate conjugates nih.govnih.govbiocrick.com. These conjugates are also more water-soluble and are readily excreted.

Both glucuronidation and sulfation effectively reduce the biological activity of steroid hormones by masking the hydroxyl groups essential for receptor binding and by increasing their polarity, thereby promoting their clearance.

Comparative Biological Activity

The metabolic conversion of this compound to androstenedione and its subsequent conjugation leads to metabolites with demonstrably lower biological activity, particularly concerning estrogenic effects.

Table 1: Comparative Biological Activity of this compound and Key Metabolites

CompoundAndrogenic ActivityEstrogenic Activity (ERα affinity % of Estradiol)Estrogenic Activity (ERβ affinity % of Estradiol)
This compoundWeak partial agonist; can act as an antiandrogen~0.5% wikipedia.org~0.6% wikipedia.org
AndrostenedioneWeak androgenic activity<0.01% wikipedia.org<0.01% wikipedia.org
Conjugates (Glucuronides/Sulfates)Generally reduced activity (qualitative)Generally reduced activity (qualitative)Generally reduced activity (qualitative)

Note: Values for androgenic activity are qualitative or comparative as stated in the literature. Estrogenic affinity percentages are relative to estradiol.

Enzymes Involved in Metabolite Formation

The formation of these less biologically active metabolites is dependent on the action of specific enzyme systems.

Table 2: Enzymes Involved in the Formation of Less Biologically Active Metabolites of this compound

Metabolite FormedEnzyme(s) InvolvedReaction TypeKey Transformation
Androstenedione3β-Hydroxysteroid dehydrogenase (3β-HSD) mdpi.comnih.govnih.govmdpi.comdrugbank.comdrugbank.comnih.govOxidationConversion of 3β-hydroxyl to 3-keto group
This compound GlucuronidesUDP-glucuronosyltransferases (UGTs) mdpi.comGlucuronidationAttachment of glucuronic acid to hydroxyl groups (C3, C17)
This compound SulfatesSulfotransferases (SULTs) nih.govnih.govbiocrick.comSulfationAttachment of sulfate to hydroxyl groups (C3, C17)

These metabolic pathways ensure that this compound is efficiently processed into forms that are less likely to exert significant hormonal effects, thereby contributing to the body's homeostatic mechanisms and facilitating elimination.

Compound List:

this compound

Androstenedione

Testosterone

Estradiol

Dehydroepiandrosterone (DHEA)

Androstenediol Glucuronides

Androstenediol Sulfates

Enzymology of 4 Androstenediol Synthesis and Metabolism

Key Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases are crucial enzymes in the metabolism of steroids, including 4-androstenediol. They catalyze the conversion of hydroxysteroids to ketosteroids and vice versa. Two of the most important HSDs in this context are 3β-Hydroxysteroid Dehydrogenase (HSD3B) and 17β-Hydroxysteroid Dehydrogenase (HSD17B).

Characterization and Isoforms of 3β-Hydroxysteroid Dehydrogenase (HSD3B)

The 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) enzyme family is pivotal for the biosynthesis of all classes of steroid hormones. nih.gov These enzymes are responsible for the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids. nih.gov In humans, there are two main isoforms, HSD3B1 and HSD3B2, which share a high degree of sequence homology but have distinct tissue distributions and physiological roles. nih.govwikipedia.org

HSD3B1 (Type 1) is predominantly found in the placenta and peripheral tissues such as the skin and mammary gland. nih.govwikipedia.org A germline variant of the HSD3B1 gene, the 1245C allele, results in a hyperactive enzyme that boosts the production of extragonadal androgens and has been linked to poorer outcomes in prostate cancer patients undergoing androgen deprivation therapy. wikipedia.orgnih.gov

HSD3B2 (Type 2) is the primary isoform in steroidogenic tissues like the adrenal glands, ovaries, and testes. nih.gov Mutations in the HSD3B2 gene can lead to a rare form of congenital adrenal hyperplasia, impairing the synthesis of vital steroid hormones such as cortisol and aldosterone. nih.gov

IsoformPrimary Tissue DistributionPrimary Function
HSD3B1 Placenta, skin, mammary gland, prostatePeripheral conversion of DHEA to androstenedione (B190577)
HSD3B2 Adrenal glands, ovaries, testesKey role in the biosynthesis of all steroid hormones

Characterization and Isoforms of 17β-Hydroxysteroid Dehydrogenase (HSD17B)

The 17β-hydroxysteroid dehydrogenase (HSD17B) family comprises at least 14 known isoforms that are critical in regulating the activity of sex steroids. origene.comresearchgate.net These enzymes catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org Several isoforms play significant roles in androgen and estrogen metabolism. oncotarget.com

HSD17B1 primarily converts the weaker estrogen, estrone (B1671321), into the more potent estradiol (B170435) and is mainly expressed in the placenta and ovarian granulosa cells. nih.govsrce.hr

HSD17B2 is involved in the inactivation of potent androgens and estrogens, converting testosterone (B1683101) to androstenedione and estradiol to estrone. wikipedia.orgnih.gov It is widely expressed in tissues including the placenta, liver, and endometrium. origene.comnih.gov

HSD17B3 is crucial for testicular testosterone synthesis, converting androstenedione to testosterone. wikipedia.org

HSD17B5 (AKR1C3) , also a member of the aldo-keto reductase family, is involved in the conversion of androstenedione to testosterone in various tissues, including the adrenal glands and prostate. wikipedia.orgoncotarget.com

IsoformPrimary FunctionKey Substrate(s)Product(s)
HSD17B1 Estrogen activationEstroneEstradiol
HSD17B2 Androgen and estrogen inactivationTestosterone, EstradiolAndrostenedione, Estrone
HSD17B3 Testosterone synthesis in testesAndrostenedioneTestosterone
HSD17B5 (AKR1C3) Androgen synthesis in peripheral tissuesAndrostenedioneTestosterone

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) Activity

Aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a versatile enzyme with a broad substrate specificity. taylorandfrancis.com It plays a significant role in the metabolism of steroids, prostaglandins, and other compounds. frontiersin.org In the context of this compound, AKR1C3 is a key player in androgen biosynthesis, catalyzing the reduction of androstenedione to testosterone. researchgate.netnih.gov This enzyme is expressed in various tissues, including the adrenal glands, prostate, and mammary glands. frontiersin.orgnih.gov

Research has shown that AKR1C3 can also convert dehydroepiandrosterone (B1670201) (DHEA) to 5-androstenediol. nih.gov Furthermore, studies on prostate cancer have highlighted the role of AKR1C3 in providing a source of androgens that can fuel cancer cell growth. nih.gov

Aromatase (CYP19A1) and its Role in Estrogen Formation from Precursors

Aromatase, encoded by the CYP19A1 gene, is a member of the cytochrome P450 superfamily and is the key enzyme responsible for the conversion of androgens to estrogens. wikipedia.org This process, known as aromatization, is a critical step in the biosynthesis of estrogens. wikipedia.org The enzyme is found in various tissues, including the gonads, brain, adipose tissue, and placenta. wikipedia.org

Aromatase catalyzes a three-step reaction to convert androgens like androstenedione and testosterone into estrone and estradiol, respectively. nih.gov While androstenedione and testosterone are the primary substrates, aromatase can also act on other androgens. The potential for this compound to serve as a substrate for aromatase is an area of ongoing research.

Substrate Specificity and Catalytic Efficiency of Enzymes

The efficiency with which an enzyme converts a substrate into a product is determined by its catalytic efficiency, often expressed as the kcat/Km ratio. This value reflects both the turnover rate of the enzyme (kcat) and its affinity for the substrate (Km).

AKR1C3 has been shown to have a preference for certain substrates. For instance, its catalytic efficiency for the reduction of 11-ketoandrostenedione is significantly higher than for androstenedione. nih.gov The enzyme's ability to act on a range of substrates highlights its importance in steroid metabolism. uniprot.org

Aromatase (CYP19A1) exhibits tight binding to its androgen substrates, with dissociation constants in the low micromolar range. nih.gov Studies have reported a Km of approximately 0.20 µM and a kcat of 0.02 s⁻¹ for the conversion of androstenedione. nih.gov

EnzymeSubstrateKm (µM)kcat (min⁻¹)kcat/Km (min⁻¹µM⁻¹)
AKR1C3 5α-Androstane-3,17-dione19.80.260.013
Aromatase (CYP19A1) Androstenedione0.201.26.0

Note: The kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Biotechnological Approaches for Enzymatic Bioconversion of Steroids

The enzymatic conversion of steroids offers a powerful tool for the production of valuable pharmaceutical compounds. Biotechnological approaches, utilizing whole microbial cells or isolated enzymes, provide a means for specific and efficient steroid transformations. orientjchem.orgnih.gov

Microorganisms such as Mycobacterium species have been engineered to produce key steroid intermediates like androstenedione (AD) and 9-hydroxy-androstenedione (9-OH-AD) from phytosterols (B1254722). srce.hrnih.gov These intermediates serve as precursors for the synthesis of a wide range of therapeutic steroids. srce.hr

Recent advancements have focused on the development of whole-cell biocatalysts for the production of testosterone from 4-androstenedione. For example, co-expression of 17β-HSD and a cofactor regenerating enzyme, such as glucose-6-phosphate dehydrogenase, in Pichia pastoris has achieved high yields of testosterone. mdpi.com Similarly, engineered E. coli expressing a ketoreductase have been used for the efficient synthesis of testosterone from 4-AD. mdpi.com These methods highlight the potential for developing sustainable and efficient biocatalytic processes for the production of this compound and other valuable steroids.

Regulation of 4 Androstenediol Homeostasis and Interconversion

Hormonal Regulation of Steroidogenic Enzyme Expression and Activity

The production and interconversion of steroid hormones, including 4-Androstenediol, are primarily governed by the expression and activity of specific steroidogenic enzymes. These enzymes are themselves subject to regulation by trophic hormones secreted by the pituitary and hypothalamus numberanalytics.comnih.govnumberanalytics.comtandfonline.comresearchgate.net. Key enzymes involved in the interconversion of this compound include 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD) .

Luteinizing hormone (LH) and follicle-stimulating hormone (FSH) are critical regulators of steroidogenesis in the gonads, influencing the expression of enzymes such as P450scc (side-chain cleavage enzyme) and 3β-HSD numberanalytics.comoup.com. Similarly, adrenocorticotropic hormone (ACTH) stimulates steroid hormone production in the adrenal cortex numberanalytics.com. Hormonal signals activate intracellular signaling pathways that ultimately modulate the transcription and translation of genes encoding these steroidogenic enzymes, thereby controlling the cellular capacity for steroid synthesis numberanalytics.comtandfonline.com. For instance, gonadotropin stimulation, such as the surge of LH triggered by human chorionic gonadotropin (hCG), has been shown to significantly increase the expression of 3β-HSD mRNA in granulosa cells of the ovary, facilitating the shift towards progesterone (B1679170) production oup.com.

Table 1: Regulation of 3β-HSD mRNA Expression in Granulosa Cells by hCG

Time Post-hCG Administration3β-HSD mRNA Levels (Fold Change)Statistical Significance
0 hours (Pre-hCG)1 (Baseline)-
12 hours17-fold increaseP < 0.05
24 hoursIntermediateP < 0.05 (vs. 0 & 12h)
36 hoursNot significantly different from 12h or 24h-

Data adapted from oup.com. This table illustrates the significant induction of 3β-HSD mRNA by hCG, a gonadotropin that regulates steroidogenesis.

Furthermore, other hormonal factors, such as the active form of vitamin D, have been reported to influence the expression and activity of various steroidogenic enzymes, thereby modulating steroid hormone production f1000research.com.

Feedback Mechanisms within the Steroidogenic Cascade

Homeostasis in steroid hormone production is maintained through intricate feedback mechanisms that operate at various levels of the endocrine system numberanalytics.comnumberanalytics.com. These mechanisms involve the downstream products of steroidogenesis inhibiting the release of upstream stimulatory hormones or modulating the expression of steroidogenic enzymes.

Sex steroids, such as testosterone (B1683101) and estrogen, exert negative feedback on the hypothalamic-pituitary axis, suppressing the secretion of LH and FSH, respectively numberanalytics.comnumberanalytics.com. Similarly, cortisol inhibits the production of ACTH numberanalytics.comnumberanalytics.com. Beyond these classic neuroendocrine feedback loops, steroid hormones can also influence their own production through autocrine or paracrine mechanisms within steroidogenic tissues oup.com. For example, androgens have been shown to directly inhibit the expression of the Steroidogenic Acute Regulatory (StAR) protein in Leydig cells, a critical step in cholesterol transfer for steroid synthesis oup.com. This local feedback can modulate steroidogenesis independently of systemic hormonal control.

Furthermore, glucocorticoids can influence steroidogenic gene transcription through interactions with nuclear receptors like SF-1 and GR, which can modulate the expression of regulatory proteins such as DAX-1 pnas.org. This indicates that the steroidogenic regulatory network includes rapid, intra-adrenal feedback loops that can fine-tune hormone synthesis in response to cellular glucocorticoid levels pnas.org. As this compound is a direct precursor to testosterone, the feedback regulation exerted by testosterone on the hypothalamic-pituitary axis and locally within steroidogenic tissues indirectly influences the homeostasis and interconversion pathways involving this compound.

Compound List:

this compound

Androst-4-ene-3β,17β-diol

Testosterone

Estrogen

Estradiol (B170435)

Estrone (B1671321)

Dehydroepiandrosterone (B1670201) (DHEA)

Dihydrotestosterone (B1667394) (DHT)

Androstenedione (B190577)

Progesterone

Cortisol

Cortisone

Aldosterone

3β-hydroxysteroid dehydrogenase (3β-HSD)

17β-hydroxysteroid dehydrogenase (17β-HSD)

P450scc (Side-chain cleavage enzyme)

Steroidogenic Acute Regulatory (StAR) protein

Glucocorticoids

Mineralocorticoids

Androst-5-ene-3β,17β-diol (Related compound)

Analytical Methodologies for 4 Androstenediol Quantification and Profiling in Biological Systems

Developments in High-Throughput Analytical Platforms

The landscape of steroid analysis has been transformed by the integration of advanced chromatographic techniques with highly sensitive mass spectrometry. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a cornerstone technology for high-throughput steroid profiling. This combination offers a powerful synergy: UHPLC provides rapid separations with improved resolution due to its use of smaller particle-sized columns and higher operating pressures, while tandem mass spectrometry delivers unparalleled specificity and sensitivity through targeted detection of precursor and product ions.

Key Technological Advancements:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems represent a significant evolution from traditional High-Performance Liquid Chromatography (HPLC). By employing columns packed with sub-2 µm particles and operating at pressures exceeding 1000 bar, UHPLC enables faster mobile phase flow rates, leading to reduced chromatographic run times, often to under 10 minutes per sample researchgate.netbirmingham.ac.uk. This acceleration, coupled with enhanced separation efficiency, allows for the resolution of complex steroid mixtures and minimizes matrix interference, which is critical for analyzing low-abundance analytes in biological fluids researchgate.netnih.gov.

Tandem Mass Spectrometry (MS/MS): The coupling of liquid chromatography with tandem mass spectrometry, particularly triple quadrupole (QQQ) mass spectrometers, is fundamental to high-throughput steroid analysis nih.govnih.govthermofisher.com. MS/MS allows for highly selective and sensitive detection through Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) modes, where specific precursor ions are fragmented, and characteristic product ions are monitored. This targeted approach significantly reduces background noise and enhances confidence in analyte identification and quantification, even in complex biological matrices like serum, plasma, and urine nih.govnih.govtohoku.ac.jpmdpi.com. Advancements in high-resolution mass spectrometry (HRMS) systems, such as Orbitrap analyzers, also contribute to high-throughput capabilities by offering broader screening potential and enhanced specificity researchgate.netrsc.org.

Automation and Miniaturization: High-throughput analysis is further enabled by automation in both sample preparation and data acquisition. Automated sample preparation techniques, including robotic liquid handling, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), reduce manual labor, minimize variability, and increase sample processing capacity rsc.orgrsc.org. Miniaturization of sample volumes, such as the use of smaller aliquots of serum or plasma (e.g., 100-150 µL), reduces reagent consumption and allows for higher sample density, such as in 96-well plate formats nih.govnih.gov.

Multiplexed Analysis: A defining characteristic of high-throughput platforms is their ability to perform multiplexed assays, simultaneously quantifying numerous steroid hormones and their metabolites in a single analytical run nih.govtohoku.ac.jpcreative-proteomics.com. This capability is essential for comprehensive steroid profiling, providing insights into metabolic pathways and hormonal status efficiently. Modern LC-MS/MS methods can routinely analyze panels of 20-40 or even over 100 different steroid compounds, including androgens, estrogens, progestogens, and corticosteroids creative-proteomics.comresearchgate.netresearchgate.net.

Performance Metrics in High-Throughput Steroid Profiling:

The development of these high-throughput platforms has led to substantial improvements in analytical performance metrics, making them suitable for large-scale studies and routine clinical diagnostics.

Analytical TechniqueTypical Sample ThroughputNumber of AnalytesTypical LLOQ Range (for related steroids)Precision/AccuracyBiological MatricesKey Advancements
UHPLC-MS/MS<10 min/sample; 96-well plate/day20-40+ steroids0.005-10 ng/mL (e.g., Estradiol (B170435) to Cortisol)<15%Serum, Plasma, Urine, Tissue, HairFaster run times, higher resolution, multiplexing, automation
GC-MS/MSModerate to HighVariableGenerally higher than LC-MS/MS for some analytesGoodUrine, SerumRobust separation for isomers, discovery tool

Note: Lower Limits of Quantification (LLOQ) are highly dependent on the specific steroid, matrix, and method optimization. Values provided are representative for various steroid analyses.

These advancements allow for the analysis of steroid panels, including compounds structurally related to 4-Androstenediol, with high efficiency. For instance, methods have been developed to quantify over 20 steroids in serum in under 10 minutes, or up to 30 steroids in urine in under 20 minutes birmingham.ac.uk. Such capabilities enable the processing of hundreds of samples per day, a significant leap from traditional, single-analyte assays birmingham.ac.ukcreative-proteomics.com. The sensitivity achieved by these methods, with LLOQs often in the picogram per milliliter (pg/mL) or low nanogram per milliliter (ng/mL) range, is sufficient for detecting endogenous levels of many steroids, including androgens like testosterone (B1683101) and androstenedione (B190577), which are metabolically linked to this compound nih.govnih.govresearchgate.net. The precision and accuracy typically remain within acceptable limits, often below 15% and with recoveries between 80-115%, underscoring the reliability of these high-throughput approaches for robust steroid profiling nih.govmdpi.com.

Compound Name Table:

this compound

Steroids

Androgens

Estrogens

Progestogens

Corticosteroids

Androstenedione (A4)

Testosterone (T)

Dehydroepiandrosterone (B1670201) (DHEA)

Epiandrosterone

5α-dihydrotestosterone (DHT)

Progesterone (B1679170)

Cortisol

Estradiol (E2)

Estrone (B1671321) (E1)

17-hydroxyprogesterone (17-OHP)

Pregnenolone (B344588)

5α-dihydroprogesterone

Allopregnanolone (ALLO)

11-deoxycortisol

Cortisone

Corticosterone

17-OH-pregnenolone

11-deoxycorticosterone

18-OH-corticosterone

21-deoxycortisol (B132708)

DHEA-S

17α-estradiol

17α,20β-dihydroxypregnenone

17α,20β,21-trihydroxypregnenone

11β-hydroxyandrostenedione

11-ketoandrostenedione

11-ketotestosterone (B164220)

6β-hydroxycortisol

Cortolone

20β-dihydrocortisol

6-oxo-androstenedione

6α-OH-androstenedione

6α-OH-testosterone

6α-OH-etiocholanolone

6α-OH-epiandrosterone

Boldenone (BOL)

Prednisone

Prednisolone (PSL)

Methasterone

Trenbolone

Gestrinone

Sitosterol

Anabolic steroid esters

Androst-4-ene-3,17-dione

Comparative Biochemical Analysis of 4 Androstenediol

Species-Specific Differences in Biosynthesis and Metabolic Profiles

The pathways governing steroid hormone synthesis and metabolism are not uniform across the animal kingdom. Differences in the predominant biosynthetic routes, the specific enzymes involved, and the resulting metabolic profiles are evident when comparing various species.

Biosynthetic Pathway Variations: In mammals, steroidogenesis can broadly follow either the Δ⁴ or Δ⁵ pathway. The Δ⁴ pathway involves the conversion of pregnenolone (B344588) to progesterone (B1679170), then to androstenedione (B190577), and finally to testosterone (B1683101). Conversely, the Δ⁵ pathway proceeds from pregnenolone to 17α-hydroxypregnenolone, then to dehydroepiandrosterone (B1670201) (DHEA), followed by androstenedione, and subsequently testosterone mdpi.com. Research indicates that the Δ⁵ pathway is predominant in humans, while the Δ⁴ pathway is more prevalent in species like the rat mdpi.com.

Enzymatic Specificity: Cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen synthesis, displays species-dependent substrate preferences. The human CYP17A1 enzyme preferentially utilizes 17α-hydroxypregnenolone (a Δ⁵ precursor) for its lyase activity, yielding dehydroepiandrosterone. In contrast, the rat enzyme favors 17α-hydroxyprogesterone (a Δ⁴ precursor) for the same reaction, producing androstenedione mdpi.comacs.org. These differences in enzymatic activity contribute to distinct metabolic profiles between species.

Metabolic Transformations: Studies on invertebrates have revealed diverse metabolic capabilities for androgens. For instance, in the gastropod Marisa cornuarietis, androstenedione is primarily converted to 5α-androstanedione. In contrast, the amphipod Hyalella azteca and the echinoderm Paracentrotus lividus metabolize androstenedione predominantly to testosterone nih.gov. Furthermore, the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) exhibits species-specific substrate specificity. While human and monkey 17β-HSD type 12 are specific for estrogen conversion, the mouse homolog of 17β-HSD12 can also metabolize androstenedione to testosterone nih.gov.

11-Oxygenated Androgens: The production and circulation of 11-oxygenated androgens, such as 11-ketotestosterone (B164220) (11-KT), also vary significantly. Humans and non-human primates exhibit considerably higher levels of these steroids compared to species like trout nih.gov. This highlights species-specific adaptations in adrenal steroidogenesis and androgen metabolism.

Table 7.1.1: Comparative Androstenedione Metabolism in Selected Species

SpeciesPrimary Androstenedione Metabolite(s)Key Enzymes Involved (if specified)Citation
HumanTestosterone (via Δ⁵ pathway)CYP17A1 (Δ⁵ preference) mdpi.com
RatTestosterone (via Δ⁴ pathway)CYP17A1 (Δ⁴ preference) mdpi.com
Marisa cornuarietis5α-androstanedione5α-reductase nih.gov
Hyalella aztecaTestosterone17β-HSD nih.gov
Paracentrotus lividusTestosterone17β-HSD nih.gov
Mouse (17β-HSD12 activity)Testosterone17β-HSD12 nih.gov
Human/Monkey (17β-HSD12)Estrogen conversion (E1 to E2)17β-HSD12 nih.gov

Tissue-Specific Variations in Enzyme Expression and Steroid Flux

Within an organism, the expression and activity of steroidogenic enzymes can vary considerably between different tissues. This tissue-specific regulation influences the local concentration and metabolic flux of androgens like 4-Androstenediol and its related compounds.

Key Enzymes in Peripheral Tissues: The enzymes 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD) are crucial for the interconversion and metabolism of androgens in various tissues. In the human prostate, DHEA is converted to androstenedione by 3β-HSD, and androstenedione is subsequently reduced to testosterone by 17β-HSD type 5. Both enzymes are found to be expressed in basal epithelial cells and fibroblasts within the prostate nih.gov.

Adipose Tissue Metabolism: 17β-HSD type 2, which catalyzes the oxidation of testosterone to androstenedione, is localized in the vasculature and endothelial cells of human adipose tissue. Its activity is notably higher in omental adipose tissue compared to subcutaneous adipose tissue ulaval.ca. This suggests that adipose tissue, particularly the omental depot, may play a distinct role in the peripheral metabolism of androgens.

Hepatic and Extrahepatic Activity: 17β-HSD activity is widespread across mammalian tissues. In rats, the liver exhibits the highest levels of 17β-HSD activity, but significant, albeit lower, activity is also detected in the brain, heart, pancreas, and thymus nih.gov. In most rat tissues, the oxidative pathway (converting active 17β-hydroxysteroids to less active 17-ketosteroids) is favored. In contrast, human tissues generally show more balanced rates for both oxidative and reductive interconversions nih.gov.

Prostate Steroidogenesis: Prostate cancer tissues can express enzymes required for androgen biosynthesis and adapt their metabolic pathways based on the availability of precursor steroids. Both classical pathways (involving testosterone) and alternative "backdoor" pathways contribute to androgen synthesis within the prostate mdpi.com.

Ovarian Steroidogenesis: In the human ovary, theca cells are primarily responsible for androgen production, while granulosa cells convert these androgens into estrogens. The Δ⁴ pathway, which involves the conversion of 17-hydroxyprogesterone to androstenedione, is relatively limited in humans compared to other species frontiersin.org.

Table 7.2.1: Tissue Distribution and Activity of Key Steroidogenic Enzymes

Enzyme/PathwayTissue Type(s)Key Activity/MetabolismSpeciesCitation
3β-HSDProstate (basal epithelial cells, fibroblasts)DHEA → AndrostenedioneHuman nih.gov
17β-HSD Type 5Prostate (basal epithelial cells, fibroblasts)Androstenedione → TestosteroneHuman nih.gov
17β-HSD Type 2Adipose tissue (vasculature, endothelial cells)Testosterone → AndrostenedioneHuman ulaval.ca
17β-HSD (General activity)Liver, Brain, Heart, Pancreas, ThymusInterconversion of androgens/estrogens; Oxidative pathway favored in ratRat nih.gov
17β-HSD (General activity)Various peripheral tissuesInterconversion of androgens/estrogens; Balanced oxidative/reductive pathways in humanHuman nih.gov
5α-reductase, 17β-HSD, 3α-HSDEpidermis (model: Episkin)Moderate activity in processing androstenedioneHuman nih.gov

Evolutionary Aspects of Androgen Synthesis and Metabolism Pathways

The intricate pathways for steroid hormone synthesis and metabolism have evolved over vast geological timescales, reflecting the diversification of life. Comparative genomics and phylogenetic analyses reveal the ancient origins and independent elaboration of these pathways across metazoan lineages.

Ancient Origins of Steroidogenesis: The fundamental pathways for steroid hormone synthesis, including those for androgens, are at least as ancient as the chordate ancestor plos.org. The initial step in vertebrate steroid synthesis, the cleavage of the cholesterol side chain by CYP11A, is specific to vertebrates, suggesting that steroid hormones outside this group may be generated by enzymes of different evolutionary origins or that vertebrate-type steroids are absent in other phyla nih.govpnas.org.

Independent Evolution of Enzymes: Steroidogenesis has evolved independently in major bilaterian lineages (vertebrates, nematodes, arthropods). Key enzymes involved, such as cytochrome P450 (CYP) enzymes, often show no clear orthologues outside their respective phyla, indicating lineage-specific gene duplications and neofunctionalization. Many steroidogenic CYPs are thought to have descended from enzymes involved in xenobiotic detoxification nih.govpnas.orgnih.gov. Aromatase (CYP19A1), essential for estrogen synthesis from androgens, arose in chordates pnas.org.

Diversification of Steroid Receptors: The evolution of steroid signaling is closely linked to the diversification of steroid receptors. Vertebrate steroid receptors are believed to have originated from an ancestral estrogen receptor through a series of gene duplications. This process led to the evolution of receptors for progestins, androgens, glucocorticoids, and mineralocorticoids, enabling the development of complex regulatory networks pnas.orgescholarship.org.

Conservation of Metabolic Capabilities: Despite the independent evolution of specific enzymes, certain metabolic capabilities related to androgens have shown remarkable conservation. For example, the ability of brain tissue to aromatize and transform androgen substrates is considered a primitive characteristic that has been widely conserved phylogenetically across vertebrates and even into invertebrates nih.gov.

Alternative Androgen Pathways: The "androgen backdoor pathway" represents an alternative metabolic route for androgen production that bypasses testosterone and androstenedione as intermediates. This pathway, involving early 5α-reduction of pregnanes, plays a crucial role in early male sexual development and can become active under conditions of enzyme deficiency wikipedia.org. The presence and significance of such alternative pathways highlight the evolutionary plasticity in androgen biosynthesis.

Table 7.3.1: Evolutionary Milestones in Steroidogenesis

Event/FeatureSignificanceApproximate Evolutionary TimelineCitation
Origin of steroid hormone synthesis pathwaysFundamental processes for endocrine regulation established.At least as ancient as chordate ancestor plos.org
Independent elaboration of steroidogenesisDifferent lineages developed unique sets of steroidogenic enzymes, often recruiting xenobiotic metabolizers.Across major bilaterian lineages nih.govpnas.orgnih.gov
Evolution of CYP11A (cholesterol side-chain cleavage)Specific to vertebrates, initiating vertebrate-type steroid synthesis.Origin of vertebrates nih.govpnas.org
Evolution of CYP19 (aromatase)Enabled estrogen synthesis from androgens.Arose in chordates pnas.org
Diversification of steroid receptorsEvolution from an ancestral estrogen receptor to mediate actions of various steroid hormones.Before jawed vertebrates pnas.orgescholarship.org
Conservation of androgen metabolism in nervous tissueIndicates a primitive and widely conserved role for androgen transformation in the brain.Primitive characteristic nih.gov
Emergence of alternative androgen pathways (e.g., backdoor)Provides flexibility in androgen production, particularly important in development and certain pathologies.Not precisely dated, but functional in development wikipedia.org

Compound Name Table

this compound (androst-4-ene-3β,17β-diol)

Androstenedione (androst-4-ene-3,17-dione)

Testosterone (T)

Dehydroepiandrosterone (DHEA)

Dihydrotestosterone (B1667394) (DHT)

3β-hydroxysteroid dehydrogenase (3β-HSD)

17β-hydroxysteroid dehydrogenase (17β-HSD)

Cytochrome P450 17A1 (CYP17A1)

Aromatase (CYP19A1)

5α-reductase (SRD5A)

Estrone (B1671321) (E1)

Estradiol (B170435) (E2)

Progesterone (P4)

17α-hydroxypregnenolone

17α-hydroxyprogesterone

5α-androstanedione

5-androstene-3β,17β-diol

Androsterone

Etiocholanolone

11-ketotestosterone (11-KT)

11-hydroxyandrostenedione (B1196105) (11-OHA4)

11-hydroxytestosterone (11-OHT)

11-keto-dihydrotestosterone (11-KDHT)

19-nor-4-androstenediol-3β,17β-diol (3β,19-NA)

Future Research Directions in 4 Androstenediol Biochemistry

Elucidation of Uncharacterized Enzymatic Pathways and Metabolic Intermediates

A significant area for future research involves the detailed mapping of metabolic pathways involving 4-Androstenediol that are not yet fully characterized. While this compound is known to be converted into testosterone (B1683101), the specific enzymatic steps and intermediates in this conversion, particularly alternative or less common routes, require further investigation. Research has indicated that 4-androsten-3β,17β-diol (referred to as Drug II in some studies) is a more effective testosterone booster due to its "different metabolic pathway" nih.gov. This suggests that the precise enzymatic machinery and the sequence of metabolic intermediates involved in its transformation are not completely understood. Future studies should aim to identify novel enzymes that catalyze these conversions and to characterize any previously unknown intermediate metabolites that may arise during its biotransformation. Understanding these pathways could reveal new insights into androgen biosynthesis and regulation.

Investigation of Enzyme Stability and Efficiency in Bioconversion Processes

The bioconversion of steroids, including this compound, using enzymes offers promising avenues for the synthesis of valuable compounds. However, the practical application of these bioconversion processes is often limited by the stability and efficiency of the enzymes involved. Future research should focus on investigating the stability of enzymes that catalyze reactions involving this compound, such as hydroxysteroid dehydrogenases or reductases, under various process conditions. Furthermore, efforts should be directed towards enhancing the efficiency of these enzymes through protein engineering or the discovery of novel biocatalysts. Optimizing enzyme performance is crucial for developing robust and cost-effective biotransformation methods for producing testosterone or other related steroids from this compound.

Application of Advanced Spectroscopic and Omics Approaches in Steroid Metabolomics

The field of steroid metabolomics is rapidly advancing with the integration of sophisticated analytical techniques. Future research directions should explore the application of advanced spectroscopic methods, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, for the comprehensive profiling of this compound metabolites. Furthermore, the integration of omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and organismal responses to this compound. These integrated approaches will be instrumental in identifying novel metabolic markers, understanding complex metabolic networks, and elucidating the complete metabolic fate of this compound in various biological systems.

Computational Modeling of this compound Metabolic Networks

Computational modeling offers a powerful tool for understanding complex biological systems, including metabolic networks. Future research should focus on developing and applying computational models to simulate the metabolic pathways involving this compound. These models can integrate kinetic data, enzyme properties, and pathway information to predict metabolic fluxes, identify regulatory bottlenecks, and explore hypothetical scenarios of pathway alterations. By constructing detailed metabolic network models, researchers can gain a systems-level understanding of how this compound is processed within cells and how its metabolism is integrated with other cellular processes, thereby guiding experimental investigations and potentially predicting the outcomes of therapeutic interventions.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 4-Androstenediol in biological matrices, and how do they address sensitivity challenges?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity for detecting low concentrations of this compound in serum or tissue samples. Key steps include:

Sample preparation : Use solid-phase extraction (SPE) to minimize matrix interference.

Ionization optimization : Employ electrospray ionization (ESI) in positive ion mode for improved detection of steroid molecules.

Validation : Include recovery tests (85–110%) and calibration curves (linear range: 0.1–50 ng/mL) to ensure reproducibility .

  • Contradictions : Radioimmunoassays (RIA) are less reliable due to cross-reactivity with structurally similar steroids like 5-Androstenediol .

Q. How does this compound function as a precursor in testosterone biosynthesis, and what experimental models validate this pathway?

  • Methodological Answer : In vitro studies using human adrenal cortex (H295R) cells demonstrate this compound's conversion to testosterone via 17β-hydroxysteroid dehydrogenase (17β-HSD). Key controls:

Enzyme inhibition : Co-incubation with abiraterone (CYP17A1 inhibitor) to confirm pathway specificity.

Tracer validation : Use deuterium-labeled this compound to track metabolic flux .

  • Data Limitations : Rodent models show inconsistent conversion rates due to species-specific differences in steroidogenic enzyme expression .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound's efficacy in elevating testosterone levels across clinical trials?

  • Methodological Answer : Discrepancies often arise from variability in study design:

Dosage : Effective doses range from 50 mg/day (oral) to 100 mg/day (sublingual), with bioavailability differences due to first-pass metabolism.

Population stratification : Studies on hypogonadal males show stronger effects vs. eugonadal cohorts.

Endpoint selection : Measure free testosterone (not total) to account for sex hormone-binding globulin (SHBG) fluctuations .

  • Critical Analysis : Meta-analyses should adjust for publication bias using funnel plots and Egger’s regression .

Q. What mechanisms explain the divergent pharmacokinetic profiles of this compound in vivo versus in vitro systems?

  • Methodological Answer : In vivo limitations include:

Tissue-specific metabolism : Hepatic glucuronidation reduces circulating bioactive this compound.

Protein binding : >90% binds to albumin, altering free fraction availability.

  • Experimental Mitigation : Use perfused liver models or CRISPR-edited hepatocyte lines (e.g., HepG2) to isolate metabolic pathways .

Q. How do regulatory classifications (e.g., Schedule III in the U.S.) impact the procurement and handling of this compound for research?

  • Methodological Answer : Compliance requires:

Documentation : DEA Form 222 for controlled substance procurement.

Storage : Secure, limited-access areas with temperature logs (-20°C ± 2°C).

Disposal : Incineration via EPA-approved waste contractors .

Data Contradiction and Reconciliation

Q. Why do some studies report negligible anabolic effects of this compound despite its structural similarity to testosterone?

  • Hypothesis Testing :

Receptor affinity assays : this compound has lower binding affinity to androgen receptors (AR) compared to dihydrotestosterone (DHT).

Gene expression profiling : RNA-seq of myotubes treated with this compound shows minimal upregulation of AR target genes (e.g., MYH1, IGF-1) .

  • Recommendation : Combine this compound with selective androgen receptor modulators (SARMs) to potentiate effects .

Research Design Considerations

Q. What are best practices for designing longitudinal studies on this compound's endocrine effects?

  • Framework :

Sampling frequency : Biweekly serum collections to capture pulsatile testosterone secretion.

Confounding variables : Control for circadian rhythm (collect samples at 8–10 AM) and diet (standardize low-fat meals).

Ethical compliance : IRB approval for repeated phlebotomy and adverse event monitoring (e.g., hematocrit elevation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.